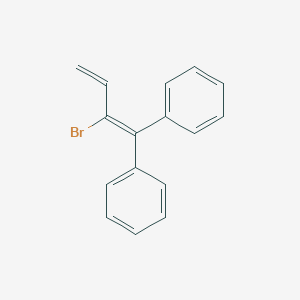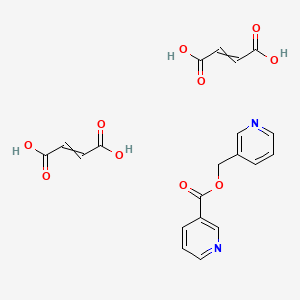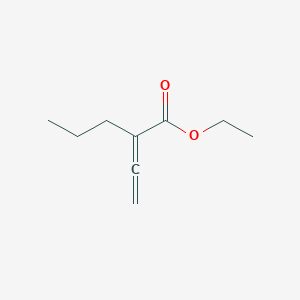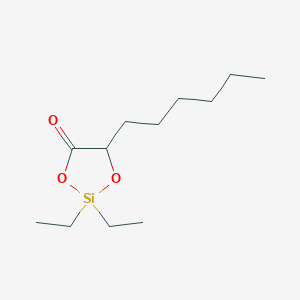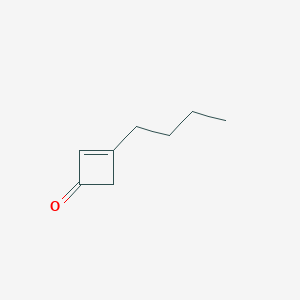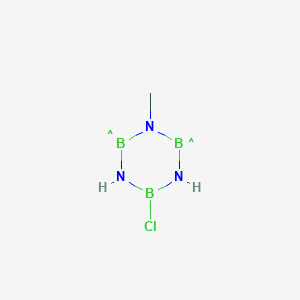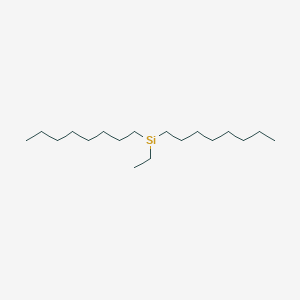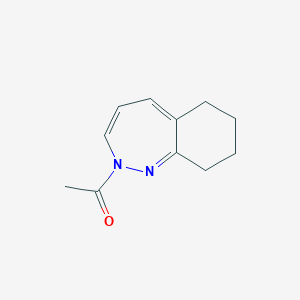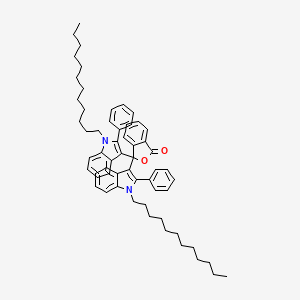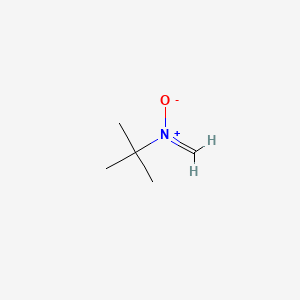
4-N,N-Bis(2-hydroxyethyl)-aminoacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N,N-Bis(2-hydroxyethyl)-aminoacetophenone is an organic compound with the molecular formula C11H15NO3. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. This compound is valued for its role as an analytical reagent, particularly in the determination of specific metal ions like copper, chromium, and iron .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,N-Bis(2-hydroxyethyl)-aminoacetophenone typically involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under the influence of a catalyst . The reaction conditions are moderate, and the process is relatively straightforward, making it suitable for industrial production. The high-performance liquid chromatography purity of the obtained product is more than 99% .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route, ensuring high purity and yield. The process is designed to be environmentally friendly, with safe operation and moderate reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-N,N-Bis(2-hydroxyethyl)-aminoacetophenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution.
Scientific Research Applications
4-N,N-Bis(2-hydroxyethyl)-aminoacetophenone has a wide range of scientific research applications:
Chemistry: It is used as an analytical reagent for the determination of metal ions.
Biology: It is used in various biochemical assays and studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-N,N-Bis(2-hydroxyethyl)-aminoacetophenone involves its interaction with specific molecular targets and pathways. The compound acts as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in analytical chemistry for the determination of metal ion concentrations .
Comparison with Similar Compounds
Similar Compounds
- 4-N,N-Bis(2-hydroxyethyl)amino benzaldehyde
- N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
- 4-Aminobenzaldehyde
- 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde
- 4-(4-Morpholinyl)benzaldehyde
- 4-(Dimethylamino)benzaldehyde
- 4-(1-Piperidinyl)benzaldehyde
Uniqueness
4-N,N-Bis(2-hydroxyethyl)-aminoacetophenone is unique due to its high purity and specific applications in metal ion determination. Its ability to form stable complexes with metal ions sets it apart from other similar compounds .
Properties
CAS No. |
40673-64-1 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-[4-[bis(2-hydroxyethyl)amino]phenyl]ethanone |
InChI |
InChI=1S/C12H17NO3/c1-10(16)11-2-4-12(5-3-11)13(6-8-14)7-9-15/h2-5,14-15H,6-9H2,1H3 |
InChI Key |
VLMBOVYUGIBBER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



